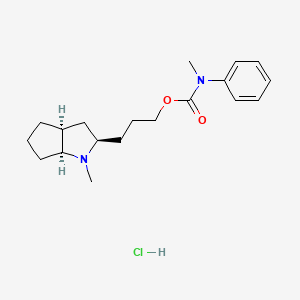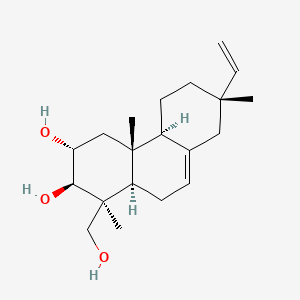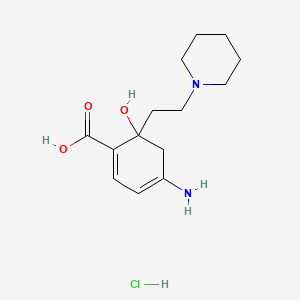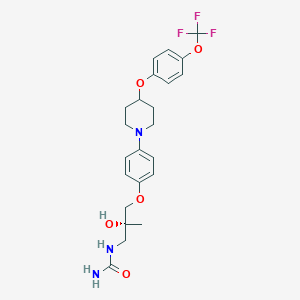
Delamanid metabolite M5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delamanid metabolite M5 is a derivative of delamanid, a nitroimidazole compound used in the treatment of multidrug-resistant tuberculosis. Delamanid is metabolized primarily by albumin into various metabolites, including M5, which plays a significant role in its pharmacokinetic and pharmacodynamic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of delamanid and its metabolites involves complex chemical reactions. Delamanid is synthesized through a series of steps that include the formation of the nitroimidazole core and subsequent modifications to introduce various functional groups.
Industrial Production Methods: Industrial production of delamanid involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, stringent temperature control, and purification steps to ensure the final product meets pharmaceutical standards. The production of its metabolites, including M5, occurs naturally in the body following the administration of delamanid .
化学反应分析
Types of Reactions: Delamanid and its metabolites, including M5, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are facilitated by enzymes in the liver and other tissues .
Common Reagents and Conditions: The metabolic reactions of delamanid involve common biological reagents such as cytochrome P450 enzymes, albumin, and other liver enzymes. These reactions typically occur under physiological conditions, including body temperature and pH .
Major Products Formed: The major products formed from the metabolism of delamanid include several metabolites, with M5 being one of the primary ones. These metabolites are crucial for the drug’s therapeutic effects and its elimination from the body .
科学研究应用
Delamanid metabolite M5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, M5 is researched for its role in the treatment of multidrug-resistant tuberculosis and its pharmacokinetic properties. Industrially, delamanid and its metabolites are important for the development of new antituberculosis drugs and formulations .
作用机制
The mechanism of action of delamanid and its metabolites involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall, leading to the death of the bacteria. Delamanid is activated by a nitroreductase enzyme, which converts it into its active metabolites, including M5. These metabolites then interfere with the synthesis of methoxy- and keto-mycolic acids, essential components of the bacterial cell wall .
相似化合物的比较
Delamanid metabolite M5 can be compared with other nitroimidazole derivatives used in the treatment of tuberculosis, such as pretomanid. Both compounds share a similar mechanism of action, involving the inhibition of mycolic acid synthesis. delamanid and its metabolites, including M5, have shown distinct pharmacokinetic properties and therapeutic efficacy in clinical studies .
List of Similar Compounds:- Pretomanid
- Metronidazole
- Tinidazole
These compounds, like delamanid, are used for their antimicrobial properties and share similar chemical structures and mechanisms of action .
属性
CAS 编号 |
1194254-67-5 |
|---|---|
分子式 |
C23H28F3N3O5 |
分子量 |
483.5 g/mol |
IUPAC 名称 |
[(2R)-2-hydroxy-2-methyl-3-[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]propyl]urea |
InChI |
InChI=1S/C23H28F3N3O5/c1-22(31,14-28-21(27)30)15-32-17-4-2-16(3-5-17)29-12-10-19(11-13-29)33-18-6-8-20(9-7-18)34-23(24,25)26/h2-9,19,31H,10-15H2,1H3,(H3,27,28,30)/t22-/m1/s1 |
InChI 键 |
VAFLFWYZIBQDBB-JOCHJYFZSA-N |
手性 SMILES |
C[C@@](CNC(=O)N)(COC1=CC=C(C=C1)N2CCC(CC2)OC3=CC=C(C=C3)OC(F)(F)F)O |
规范 SMILES |
CC(CNC(=O)N)(COC1=CC=C(C=C1)N2CCC(CC2)OC3=CC=C(C=C3)OC(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


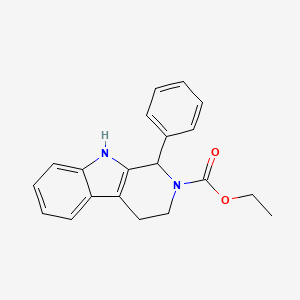

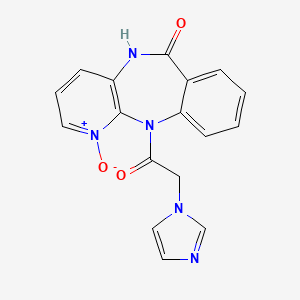
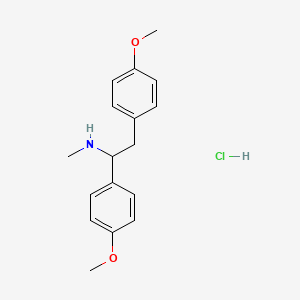
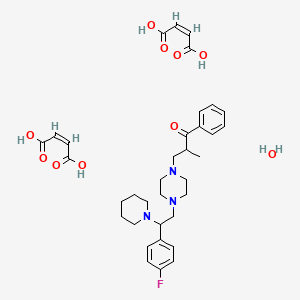
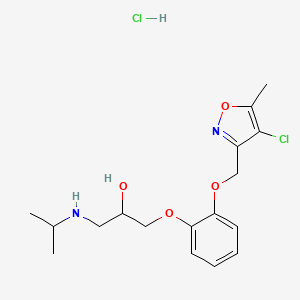
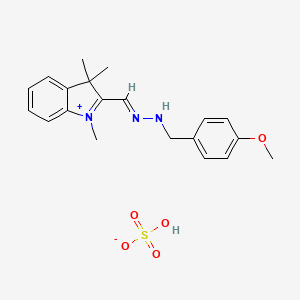
![(E)-but-2-enedioic acid;5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15191669.png)

